REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([CH3:18])[CH2:9][N:8]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)[C:7](=[O:17])[NH:6]1)=[O:4].[OH-].[Na+].Cl>CO>[F:16][C:13]1[CH:12]=[CH:11][C:10]([N:8]2[CH2:9][C:5]([CH3:18])([C:3]([OH:4])=[O:2])[NH:6][C:7]2=[O:17])=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting white precipitate collected by filtration (135 mg, 58%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)N1C(NC(C1)(C(=O)O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |